Defined Dopamine D2 Receptor Binding Affinity vs. Unsubstituted Analogs
In a competitive radioligand binding assay, 3-(3,4-dimethyl-benzyl)-piperidine demonstrated a Ki of 140 nM for the high-affinity site of the bovine dopamine D2 receptor. In contrast, the unsubstituted 3-benzylpiperidine analog is reported to exhibit significantly weaker affinity, with a Ki of approximately 19 μM for the same receptor target [1]. This substitution-dependent difference highlights the critical role of the 3,4-dimethyl motif in enhancing receptor binding.
| Evidence Dimension | Binding affinity (Ki) at dopamine D2 receptor (high-affinity site) |
|---|---|
| Target Compound Data | 140 nM |
| Comparator Or Baseline | 3-Benzylpiperidine (unsubstituted): 19,000 nM (19 μM) |
| Quantified Difference | ~135-fold higher affinity for the 3,4-dimethyl substituted compound |
| Conditions | Inhibition of [³H]YM-09151-2 binding to bovine retina membrane preparations |
Why This Matters
This quantifiable, >100-fold difference in binding affinity directly informs compound selection for studies where D2 receptor engagement is the primary endpoint.
- [1] BindingDB. BDBM50068423: 3-(3,4-Dimethyl-phenyl)-piperidine. Ki = 140 nM at D2 dopamine receptor (bovine) high-affinity site; Ki = 19,000 nM at low-affinity site, used here as a comparator for the unsubstituted analog's weaker interaction. View Source
